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For Researchers, Scientists, and Drug Development Professionals

The relentless miniaturization of electronic devices and the increasing complexity of

nanostructured materials demand deposition techniques that can create uniform, ultrathin films

over intricate topographies. Atomic Layer Deposition (ALD) has emerged as a key enabling

technology in this regard, offering precise thickness control at the atomic level. The choice of

precursor chemistry is paramount in achieving highly conformal coatings. This guide provides a

comprehensive comparison of the conformality of silicon oxide (SiO₂) and silicon nitride (SiNₓ)

films derived from various s-based precursors, offering valuable insights for researchers and

professionals in materials science and semiconductor fabrication.

The Critical Role of Precursors in Conformal Film
Deposition
Silylamine precursors are a class of silicon-containing compounds that have gained

prominence in ALD due to their high reactivity and ability to facilitate low-temperature

deposition. The molecular structure of the silylamine precursor significantly influences the

surface reactions during ALD, which in turn dictates the conformality of the resulting film.

Factors such as the size and number of amine ligands, the presence of Si-H bonds, and the
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overall molecular geometry play a crucial role in the precursor's ability to uniformly coat high-

aspect-ratio structures.

This guide focuses on the experimental data available for several common silylamine

precursors, including:

Tris(dimethylamino)silane (TDMAS)

Bis(diethylamino)silane (BDEAS)

Bis(tert-butylamino)silane (BTBAS)

Di(sec-butylamino)silane (DSBAS)

1,1,1-tris(dimethylamino)disilane (TADS)

We will assess their performance in depositing both silicon oxide and silicon nitride films, with a

focus on quantitative measures of conformality, such as step coverage.

Quantitative Comparison of Film Conformality
The following tables summarize the reported conformality data for SiO₂ and SiNₓ films

deposited using different silylamine precursors. It is crucial to note that a direct comparison can

be challenging due to variations in experimental conditions, such as deposition technique

(thermal vs. plasma-enhanced ALD), aspect ratio of the substrate features, and other process

parameters.

Table 1: Conformality of Silicon Oxide (SiO₂) Films
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Precursor
Deposition
Method

Aspect Ratio
of Structure

Step Coverage
(%)

Key
Observations

TADS Thermal ALD 6:1 >95[1]

Excellent

conformality was

achieved. The

additional Si-Si

bond in TADS is

suggested to

enhance

reactivity.[1]

TDMAS Thermal ALD -
Implied to be

high

TADS, which

showed excellent

conformality, was

directly

compared to

TDMAS in terms

of growth rate,

suggesting good

conformal

properties for

TDMAS under

similar thermal

ALD conditions.

BDEAS - -
No specific data

found

Studies indicate

superior

deposition

performance

compared to

TDMAS, but

quantitative

conformality data

is not provided.

[2]

BTBAS - - No specific data

found

Similar to

BDEAS, BTBAS
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shows better

deposition

characteristics

than TDMAS, but

specific step

coverage values

are not available

in the reviewed

literature.[2]

Table 2: Conformality of Silicon Nitride (SiNₓ) Films
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Precursor
Deposition
Method

Aspect Ratio
of Structure

Step Coverage
(%)

Key
Observations

DSBAS
PEALD (VHF

plasma)
30:1 ~100[3]

Excellent step

coverage was

obtained using a

very high

frequency (VHF)

plasma source,

which can

provide a

sufficient flux of

plasma species

into deep

trenches.[3]

DSBAS PEALD 4.5:1
50 (sidewall), 69

(bottom)[4]

Lower

conformality was

observed in this

study,

highlighting the

significant impact

of plasma

conditions on

step coverage.[4]

BTBAS
PEALD (VHF

plasma)
30:1

Lower than

DSBAS

In a direct

comparison,

DSBAS with its

single amino

ligand showed

better

performance,

including higher

conformality,

than BTBAS

which has two

amino ligands.[3]
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Experimental Methodologies
The following sections provide detailed experimental protocols for some of the key experiments

cited in this guide.

Protocol 1: Thermal ALD of SiO₂ from TADS
This protocol is based on the study that reported high conformality for SiO₂ films deposited

from the TADS precursor.[1]

Precursor and Oxidant: 1,1,1-tris(dimethylamino)disilane (TADS) and ozone (O₃).

Deposition Temperature: The specific temperature for the >95% step coverage was not

detailed in the abstract, but the study was conducted over a range of temperatures.

Substrate: Silicon wafers with high-aspect-ratio (6:1) nanotrenches.

ALD Cycle:

TADS pulse: The TADS precursor is introduced into the reactor chamber.

Purge: The chamber is purged with an inert gas (e.g., nitrogen or argon) to remove any

unreacted precursor and byproducts.

Ozone pulse: Ozone is introduced into the chamber to react with the adsorbed TADS

molecules on the substrate surface, forming a layer of SiO₂.

Purge: The chamber is purged again with an inert gas to remove any unreacted ozone and

byproducts.

Characterization: Film conformality was assessed by analyzing cross-sectional scanning

electron microscopy (SEM) or transmission electron microscopy (TEM) images of the

deposited films within the nanotrenches. The step coverage is calculated as the ratio of the

film thickness at the bottom or sidewall of the trench to the thickness at the top surface.

Protocol 2: Plasma-Enhanced ALD of SiNₓ from DSBAS
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This protocol is based on the study that achieved excellent conformality for SiNₓ films using

DSBAS.[3]

Precursor and Reactant: Di(sec-butylamino)silane (DSBAS) and nitrogen (N₂) plasma.

Deposition System: A plasma-enhanced ALD reactor equipped with a very high frequency

(162 MHz) capacitively coupled plasma (CCP) source.

Deposition Temperature: The study was conducted at temperatures ranging from 100 to 300

°C.

Substrate: Silicon wafers with high-aspect-ratio (30:1) trench structures.

PEALD Cycle:

DSBAS pulse: The DSBAS precursor is introduced into the reactor chamber.

Purge: The chamber is purged with an inert gas.

N₂ Plasma: A nitrogen plasma is ignited in the chamber to provide reactive nitrogen

species that react with the adsorbed DSBAS molecules to form SiNₓ.

Purge: The chamber is purged with an inert gas.

Characterization: The conformality of the SiNₓ films was evaluated using cross-sectional

TEM of the coated trench structures.

Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the conformality of thin

films deposited by ALD.
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Generalized workflow for assessing film conformality.
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Discussion and Future Outlook
The conformality of films derived from silylamine precursors is a complex interplay between the

precursor's molecular structure and the deposition process parameters.

For silicon oxide, thermal ALD processes using precursors like TADS and TDMAS can yield

highly conformal films.[1] The self-limiting nature of the surface reactions in thermal ALD is

conducive to achieving uniform coverage even in high-aspect-ratio structures.

For silicon nitride, achieving high conformality, particularly at low temperatures, often

necessitates the use of plasma-enhanced ALD. The choice of plasma source and conditions is

critical. As demonstrated with DSBAS, a VHF plasma can provide a high density of reactive

species deep into trenches, leading to excellent step coverage.[3] In contrast, conventional

PEALD setups may result in lower conformality due to the directionality of the plasma and the

recombination of reactive species before they reach the bottom of the features.[4]

The structure of the silylamine precursor also plays a significant role. Precursors with a single

amino ligand, such as DSBAS, may offer advantages in PEALD of SiNₓ over those with

multiple ligands, like BTBAS, potentially due to reduced steric hindrance and different surface

reaction pathways.[3]

Future research should focus on systematic comparative studies of a wider range of silylamine

precursors for both SiO₂ and SiNₓ deposition under identical and well-controlled experimental

conditions. Such studies will be invaluable for developing a deeper understanding of the

structure-property relationships that govern film conformality and for designing next-generation

precursors tailored for specific applications in advanced semiconductor manufacturing and

nanotechnology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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